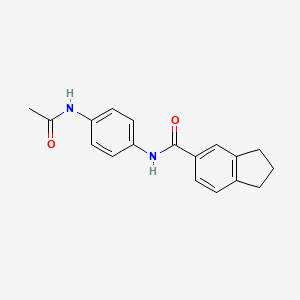
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide, commonly known as ADIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADIC is a synthetic compound that is structurally similar to endogenous cannabinoids and has been found to interact with the endocannabinoid system in the body.
科学的研究の応用
ADIC has shown potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. ADIC has also been found to have anti-cancer properties and has shown potential as a chemotherapeutic agent. Additionally, ADIC has been studied for its potential use in the development of novel drug delivery systems and as a tool for studying the endocannabinoid system.
作用機序
ADIC interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. It acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. Activation of these receptors by ADIC leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
ADIC has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. ADIC has also been found to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. Additionally, ADIC has been found to have anti-cancer properties and has shown potential as a chemotherapeutic agent.
実験室実験の利点と制限
ADIC has several advantages for use in lab experiments. It is a synthetic compound, which allows for the precise control of its chemical properties and purity. Additionally, ADIC has been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to its use in lab experiments. ADIC has a relatively short half-life, which can make it difficult to study its pharmacokinetics and biodistribution. Additionally, ADIC has a low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on ADIC. One area of research is the development of novel drug delivery systems for ADIC, which could improve its pharmacokinetics and biodistribution. Additionally, further studies are needed to fully understand the mechanism of action of ADIC and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential use of ADIC as a tool for studying the endocannabinoid system and its role in various physiological processes.
合成法
ADIC can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 4-acetamidobenzaldehyde with cyclohexanone in the presence of a base, followed by reduction using sodium borohydride to obtain the intermediate product, N-(4-acetamidophenyl)cyclohexanamine. This intermediate is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid in the presence of a coupling agent to obtain the final product, ADIC.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)19-16-7-9-17(10-8-16)20-18(22)15-6-5-13-3-2-4-14(13)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKXDMQWGIYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2,3-dihydro-1H-indene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
![2-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-4-methyl-1,2,4-triazole-3-thione](/img/structure/B7467868.png)
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
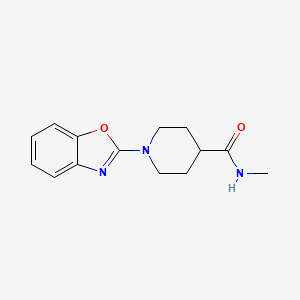
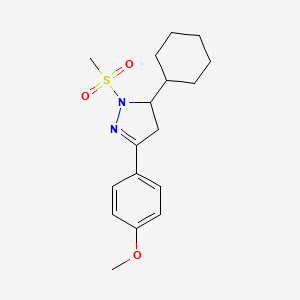
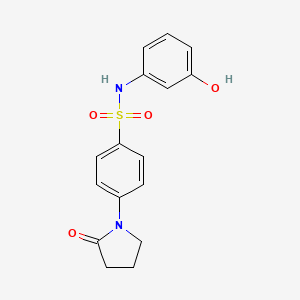
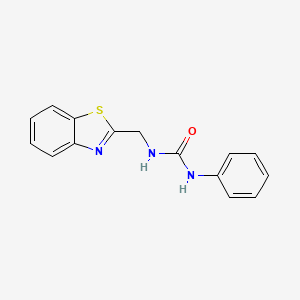
![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)